Tyrocidine B - 865-28-1

Tyrocidine B

Catalog Number: EVT-453758
CAS Number: 865-28-1
Molecular Formula: C68H88N14O13
Molecular Weight: 1309.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyrocidine B is a homodetic cyclic decapeptide consisting of D-Phe, L-Pro, L-Trp, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, and L-Leu residues coupled in sequence and cyclised head-to-tail. It has a role as an antibacterial agent and a bacterial metabolite. It is a homodetic cyclic peptide, a macrocycle and a peptide antibiotic.
Classification

Tyrocidine B belongs to the class of cyclic decapeptides and is classified as a nonribosomal peptide antibiotic. Its biosynthesis is facilitated by nonribosomal peptide synthetases, which assemble the peptide without the involvement of ribosomal machinery, distinguishing it from ribosomally synthesized peptides.

Synthesis Analysis

The biosynthesis of tyrocidine B occurs via a complex enzymatic process involving three key peptide synthetases: TycA, TycB, and TycC. These enzymes are encoded by the tyrocidine operon, which spans approximately 39.5 kilobases in length. Each synthetase consists of multiple modules that incorporate specific amino acids into the growing peptide chain through a series of enzymatic reactions.

Key Steps in Synthesis

  1. Enzymatic Assembly: The synthesis begins with the loading of amino acid precursors onto specific domains within the synthetases. Each module typically includes domains for adenylation (activating the amino acid), thiolation (attaching it to a carrier protein), and condensation (linking it to the growing chain).
  2. Cyclization: The final step involves cyclization, where the N-terminus of one amino acid reacts with the C-terminus of another to form a stable cyclic structure. This process is facilitated by a thioesterase domain present in TycC, which catalyzes the release and cyclization of the decapeptide .
  3. Substrate Specificity: The specificity for amino acids is determined by the arrangement of modules within each synthetase. For example, only certain amino acids are incorporated at specific sites based on structural compatibility .
Molecular Structure Analysis

Tyrocidine B has a molecular formula of C₁₃H₁₈N₄O₃S and features a cyclic structure consisting of ten amino acids. The cyclic nature is crucial for its biological activity and stability.

Structural Characteristics

  • Cyclic Decapeptide: Composed of ten amino acids arranged in a specific sequence that contributes to its antimicrobial properties.
  • Hydrogen Bonding: The cyclic conformation is stabilized by intramolecular hydrogen bonds, enhancing its stability and activity against bacterial membranes.
  • Amino Acid Composition: Tyrocidine B includes both D- and L-amino acids, which are essential for its biological function .
Chemical Reactions Analysis

Tyrocidine B participates in various chemical reactions that contribute to its antimicrobial activity:

  1. Membrane Disruption: Tyrocidine B interacts with bacterial membranes, leading to permeability changes that can result in cell lysis.
  2. Formation of Pores: The compound forms pores in lipid bilayers, disrupting ionic gradients critical for bacterial survival.
  3. Resistance Mechanisms: Some bacteria have developed resistance mechanisms against tyrocidine B, often involving efflux pumps or modifications to membrane components .
Mechanism of Action

The mechanism by which tyrocidine B exerts its antimicrobial effects primarily involves disruption of bacterial cell membranes:

  • Membrane Interaction: Tyrocidine B binds to phospholipid membranes through hydrophobic interactions, leading to structural changes.
  • Pore Formation: This binding facilitates the formation of transmembrane channels or pores that allow ions and small molecules to leak out, ultimately causing cell death.
  • Selectivity: While effective against many Gram-positive bacteria, tyrocidine B exhibits reduced activity against Gram-negative bacteria due to their outer membrane barrier .
Physical and Chemical Properties Analysis

Tyrocidine B exhibits several notable physical and chemical properties:

Applications

Tyrocidine B has several scientific applications:

  1. Antimicrobial Research: Its potent antibacterial properties make it a subject of interest in developing new antibiotics, especially against resistant strains.
  2. Biological Studies: Researchers utilize tyrocidine B to study membrane dynamics and pore-forming mechanisms in cellular biology.
  3. Pharmaceutical Development: Despite its toxicity concerns, modifications to tyrocidine B's structure are being explored to enhance efficacy while reducing adverse effects.
Historical Context and Discovery of Tyrocidine B

Early Isolation from Brevibacillus brevis and Taxonomic Classification

Tyrocidine B was first isolated from the soil bacterium Brevibacillus brevis (originally classified as Bacillus brevis) as part of the tyrothricin antibiotic complex discovered by René Dubos in 1939 [1] [7]. This complex represented one of the first commercially viable antibiotics and contained a mixture of cyclic decapeptides, primarily gramicidin (20%) and tyrocidines (80%), with tyrocidine itself comprising four major isoforms (A–D) [1] [3]. Taxonomic reclassification in 1996 established Brevibacillus brevis as the producer organism, differentiating it from other Bacillus species through molecular and biochemical characteristics such as:

  • Catalase-positive, gelatinase-positive metabolism
  • Optimal growth at 35–55°C
  • Rare association with infectious diseases despite widespread environmental distribution [2]

The isolation of tyrocidine B relied on chromatographic fractionation of tyrothricin extracts, revealing its identity as a minor component compared to tyrocidine A. Biosynthetically, tyrocidine B production depends on a nonribosomal peptide synthetase (NRPS) system encoded by the tyc operon (tycA, tycB, tycC), which activates and incorporates specific amino acids through a thiotemplated mechanism [1] [8]. Mutagenesis studies confirmed that B. brevis mutants (e.g., BH30) with defects in TycB synthetase components lost tyrocidine production capacity, underscoring the enzymatic specificity required for biosynthesis [8].

Table 1: Tyrocidine Isoforms Isolated from B. brevis

IsoformRelative AbundanceUnique ResiduesMolecular Weight (Da)
Tyrocidine A~45% of tyrocidine fractionPhe³, D-Phe⁴~1,270
Tyrocidine B~25% of tyrocidine fractionTrp³, D-Phe⁴~1,283
Tyrocidine C~20% of tyrocidine fractionTrp³, D-Trp⁴~1,296
Tyrocidine D<10% of tyrocidine fractionTrp³, D-Trp⁴, Tyr⁷~1,312

Role in Reviving Antibiotic Research Post-Penicillin Discovery

Though discovered after penicillin, tyrothricin (containing tyrocidine B) became the first commercially produced antibiotic in 1939, preceding penicillin’s clinical deployment by two years [1] [7]. Its success demonstrated that antibacterial compounds could be isolated from environmental microbes and scaled for therapeutic use. Tyrothricin was extensively deployed during World War II to treat wound infections and ulcers, particularly in settings where penicillin remained inaccessible [3] [7].

The efficacy of tyrothricin against Gram-positive pathogens reinvigorated interest in antibiotic discovery at a critical juncture: penicillin had been deemed "unstable and therapeutically impractical" in the early 1930s and abandoned. Dubos’s work proved that clinically viable antibiotics could be developed, directly inspiring the reinvestigation of penicillin by Howard Florey’s team [3]. Tyrocidine B contributed to this legacy through its role in:

  • Validating membrane-targeting mechanisms as viable antibiotic strategies
  • Providing a scaffold for engineering novel cyclic peptide antibiotics [9]

Table 2: Timeline of Early Antibiotic Milestones

YearEventSignificance
1928Penicillin discovered by FlemingInitial discovery, but development abandoned
1939Tyrothricin (incl. tyrocidine B) isolated by DubosFirst commercial antibiotic; revived field
1941Penicillin clinically deployedEnabled by tyrothricin’s success
1942Gramicidin S used on Soviet front linesStructural analog of tyrocidines

Differentiation from Tyrocidine A, C, and D: Structural and Functional Variations

Tyrocidine isoforms share a conserved cyclic decapeptide backbone but exhibit microheterogeneity at residues 3, 4, and 7 due to substrate promiscuity of NRPS adenylation domains [1] [5]. Tyrocidine B differs from tyrocidine A via a single amino acid substitution: L-tryptophan replaces L-phenylalanine at position 3. This change is biosynthetically mediated by the third module of TycB, which exhibits relaxed specificity for aromatic amino acids [1] [8]. Further differentiation occurs in tyrocidine C (Trp³ and D-Trp⁴) and tyrocidine D (Trp³, D-Trp⁴, and Tyr⁷) [5].

Structurally, tyrocidine B adopts an amphipathic β-sheet conformation stabilized by four hydrogen bonds, forming a dimeric structure with a hydrophobic face (residues Val², Trp³, D-Phe⁴, Tyr⁷, Orn⁹) and a hydrophilic face (residues D-Phe¹, Pro⁵, Asn⁶, Gln⁸, Leu¹⁰) [6]. X-ray crystallography (0.95 Å resolution) confirms this dimeric interface creates a curved antiparallel β-sheet with a defined pore, though Trp³’s indole ring enhances hydrophobic interactions compared to Phe³ in tyrocidine A [6].

Functionally, these structural variations confer distinct properties:

  • Membrane Permeabilization: Tyrocidine B generates ion-conducting pores (20–35 pS conductance) in lipid bilayers, with Trp³ deepening membrane insertion vs. tyrocidine A [3] [6].
  • DNA Binding: Unlike gramicidin S, tyrocidine B binds and condenses DNA, inhibiting transcription—a trait potentiated by Trp³’s planar ring [5] [10].
  • Antimicrobial Spectrum: Tyrocidine B exhibits 2–8-fold enhanced activity against Gram-positive pathogens (e.g., S. aureus MIC 16 μg/mL) compared to tyrocidine A, attributed to Trp³’s role in lipid phase separation [9] [10].

Table 3: Functional Impact of Residue Variations in Tyrocidine Isoforms

IsoformResidue 3Residue 4Key Functional Attributes
Tyrocidine AL-PheD-PheBase membrane permeabilization; weaker DNA binding
Tyrocidine BL-TrpD-PheEnhanced pore conductance (35 pS); strong DNA intercalation; broad Gram+ activity
Tyrocidine CL-TrpD-TrpIncreased hydrophobicity; reduced solubility; antifungal activity
Tyrocidine DL-TrpD-TrpL-Tyr⁷ enhances H-bonding; altered membrane fluidity effects

Compounds Mentioned in Article

Properties

CAS Number

865-28-1

Product Name

Tyrocidine B

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide

Molecular Formula

C68H88N14O13

Molecular Weight

1309.5 g/mol

InChI

InChI=1S/C68H88N14O13/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92)/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-/m0/s1

InChI Key

PUVWPDQSNYAMEH-UQHIYWQBSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.